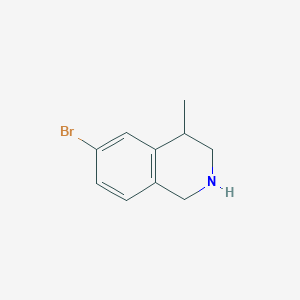
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 212.09 . It is a derivative of tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of “6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline” is characterized by a bromine atom at the 6th position and a methyl group at the 4th position of the tetrahydroisoquinoline ring . The InChI code for this compound is 1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives, including “6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline”, can undergo various chemical reactions. One of the commonly observed reactions is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis
“6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline” is a solid compound . . The physical form of the compound can range from white to yellow to brown or gray .Applications De Recherche Scientifique
Medicinal Chemistry Perspectives
1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
Pharmacological Activities
THIQ containing synthetic and natural analogs have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial .
Radiosynthesis for Studying Dopamine D1 Receptors
C(1)-Functionalization of Tetrahydroisoquinolines
In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis of Cholinergic Drugs
It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Safety and Hazards
Orientations Futures
The future directions for “6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could also be a focus of future research .
Propriétés
IUPAC Name |
6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-4,7,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKXMSWDWPWIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1710696-27-7 |
Source


|
| Record name | 6-bromo-4-methyl-1,2,3,4-tetrahydro-isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


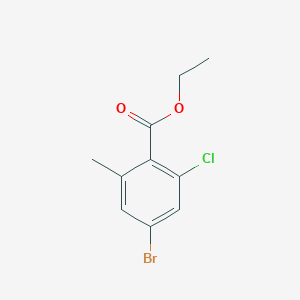
![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
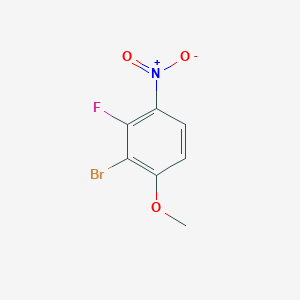
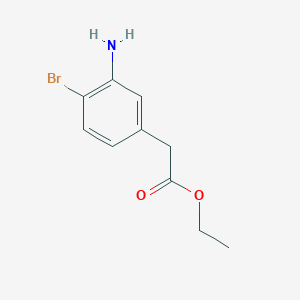
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
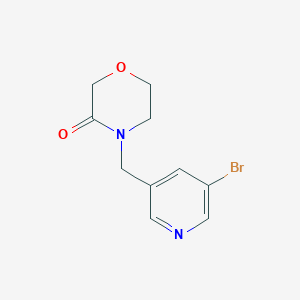

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
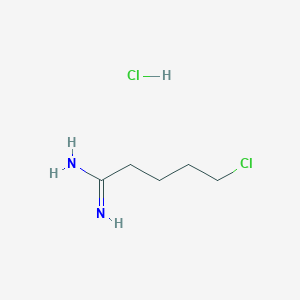
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)